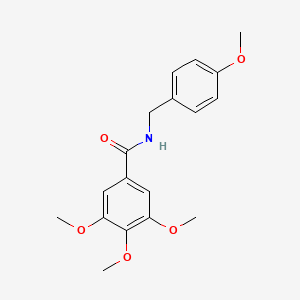

3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-14-7-5-12(6-8-14)11-19-18(20)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEHMNJCALKUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346704-37-8 | |

| Record name | 3,4,5-TRIMETHOXY-N-(4-METHOXYBENZYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.

Reduction: Formation of 3,4,5-trimethoxy-N-(4-methoxybenzyl)aniline.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methoxy groups enhance planarity and hydrogen-bonding capacity, critical for target binding .

- Substitution with bulkier groups (e.g., bromophenyl) alters crystallographic packing but retains hydrogen-bonding networks .

- Piperidyl and aryl substitutions modulate tissue-specific effects, such as KU-54’s action on gastric mucosa .

Pharmacological Activities

Enzyme Inhibition

Antioxidant Activity

Anticancer Potential

- Combretastatin Analogs : Derivatives with thiazole or triazole linkages (e.g., compound 11a ) exhibit cytotoxicity via tubulin inhibition, with IC₅₀ values < 10 µM in some cancer cell lines .

Biological Activity

3,4,5-Trimethoxy-N-(4-methoxybenzyl)benzamide is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N1O5, which indicates the presence of multiple methoxy groups that may contribute to its biological activity. The compound's structure can be represented as follows:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects across various cancer cell lines. For instance, derivatives of trimethoxy compounds have shown potential in inhibiting tumor growth in human breast cancer (MCF-7) and gastric cancer (MGC-803) cell lines. In a study involving benzimidazole derivatives linked to trimethoxy groups, one compound demonstrated an IC50 value of 20.47 μM against MGC-803 cells, suggesting a promising avenue for further exploration of trimethoxy derivatives in cancer therapy .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Cell Cycle Arrest : Evidence suggests that such compounds can cause cell cycle arrest in various phases (e.g., G1 or S phase), thereby hindering cancer cell division .

Case Studies

- Study on Melanoma Cells : A derivative compound similar to this compound exhibited selective cytotoxicity against human melanoma cells. The study reported a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells and indicated that the compound induced cell cycle arrest at the S phase .

- In Vitro Antiproliferative Studies : A series of trimethoxy flavonoid derivatives were synthesized and tested for their antiproliferative activity. One notable compound showed significant inhibitory effects with IC50 values ranging from 10–33 nM against MCF-7 cells .

Research Findings Summary

The following table summarizes key findings from relevant studies on the biological activity of related compounds:

| Compound Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole derivative | MGC-803 | 20.47 | Antiproliferative |

| Trimethoxy flavonoid | MCF-7 | 10–33 | Induces apoptosis |

| Triazole derivative | Melanoma VMM917 | N/A | Cell cycle arrest |

Q & A

Q. Advanced: How can synthetic impurities be minimized during scale-up?

Advanced strategies include:

- Process Analytical Technology (PAT): Real-time monitoring of reaction progress using in-situ FTIR or HPLC to detect intermediates.

- Design of Experiments (DoE): Optimizing stoichiometry, solvent polarity, and temperature gradients to suppress byproducts like unreacted amine or dimerization.

- Crystallization Engineering: Using anti-solvent addition (e.g., pentane in DCM) to enhance crystal purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy: Validate amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry (ESI/HRMS): Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxy groups) .

Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software provides unambiguous bond lengths/angles and confirms stereoelectronic effects. For example, torsional angles between the benzamide and methoxybenzyl groups can reveal steric hindrance influencing biological activity .

Basic: What pharmacological targets are associated with this scaffold?

Methodological Answer:

The 3,4,5-trimethoxybenzamide core is linked to:

Q. Advanced: How can target selectivity be validated against off-target enzymes?

- Kinome-wide Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity.

- Computational Docking: Compare binding affinities to homologous proteins (e.g., SIRT2/3) using AutoDock Vina or Schrödinger .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Mutagenicity: Ames testing (e.g., TA98 strain) is recommended due to structural similarity to mutagenic anomeric amides.

- Decomposition Risk: Avoid heating above 40°C (DSC data shows exothermic decomposition).

- PPE: Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile solvents (e.g., DCM) .

Q. Advanced: How to design a hazard control plan for large-scale synthesis?

- Thermal Risk Assessment: Conduct RC1e calorimetry to identify adiabatic temperature rise.

- Waste Neutralization: Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO3 before disposal .

Basic: How is the compound’s solubility profile optimized for in vitro assays?

Methodological Answer:

Q. Advanced: What structural modifications improve metabolic stability?

- Isosteric Replacement: Substitute labile methoxy groups with trifluoromethoxy (-OCF3) to reduce CYP450-mediated demethylation.

- Deuterium Labeling: Introduce deuterium at benzylic positions to slow oxidative metabolism .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.